molecular formula C14H19N3O2 B14173228 [(1R)-3-Azido-1-(methoxymethoxy)hex-5-en-1-yl]benzene CAS No. 923036-89-9

[(1R)-3-Azido-1-(methoxymethoxy)hex-5-en-1-yl]benzene

Cat. No.: B14173228
CAS No.: 923036-89-9
M. Wt: 261.32 g/mol
InChI Key: WHEYRZLYDMUHHS-ARLHGKGLSA-N
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Description

[(1R)-3-Azido-1-(methoxymethoxy)hex-5-en-1-yl]benzene is an organic compound characterized by the presence of an azido group, a methoxymethoxy group, and a hex-5-en-1-yl chain attached to a benzene ring

Preparation Methods

The synthesis of [(1R)-3-Azido-1-(methoxymethoxy)hex-5-en-1-yl]benzene typically involves multiple steps. One common synthetic route includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the hex-5-en-1-yl chain, which is then functionalized with a methoxymethoxy group.

    Azido Group Introduction: The azido group is introduced through a nucleophilic substitution reaction, where a suitable leaving group (e.g., a halide) is replaced by an azide ion.

    Benzene Ring Attachment: The functionalized hex-5-en-1-yl chain is then attached to a benzene ring through a coupling reaction, such as a Suzuki-Miyaura coupling.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

[(1R)-3-Azido-1-(methoxymethoxy)hex-5-en-1-yl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the azido group to an amine.

    Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups using appropriate reagents and conditions.

Scientific Research Applications

[(1R)-3-Azido-1-(methoxymethoxy)hex-5-en-1-yl]benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in bioconjugation reactions, where it is attached to biomolecules for labeling or tracking purposes.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(1R)-3-Azido-1-(methoxymethoxy)hex-5-en-1-yl]benzene involves its interaction with molecular targets through its functional groups. The azido group, for example, can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is exploited in various applications, including bioconjugation and material science.

Comparison with Similar Compounds

[(1R)-3-Azido-1-(methoxymethoxy)hex-5-en-1-yl]benzene can be compared with other azido-containing compounds, such as:

    Azidomethylbenzene: Similar in having an azido group attached to a benzene ring but lacks the hex-5-en-1-yl chain and methoxymethoxy group.

    (1R)-3-Azido-1-(methoxymethoxy)hexane: Similar in having the azido and methoxymethoxy groups but lacks the benzene ring.

Properties

CAS No.

923036-89-9

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

[(1R)-3-azido-1-(methoxymethoxy)hex-5-enyl]benzene

InChI

InChI=1S/C14H19N3O2/c1-3-7-13(16-17-15)10-14(19-11-18-2)12-8-5-4-6-9-12/h3-6,8-9,13-14H,1,7,10-11H2,2H3/t13?,14-/m1/s1

InChI Key

WHEYRZLYDMUHHS-ARLHGKGLSA-N

Isomeric SMILES

COCO[C@H](CC(CC=C)N=[N+]=[N-])C1=CC=CC=C1

Canonical SMILES

COCOC(CC(CC=C)N=[N+]=[N-])C1=CC=CC=C1

Origin of Product

United States

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